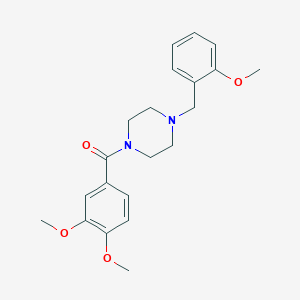
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family of compounds and is structurally similar to other psychoactive substances such as mescaline and MDMA. DMMDA-2 is known to have psychoactive effects, and it has been the subject of scientific research to investigate its potential applications.
Mechanism of Action
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is believed to exert its effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This activation leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can induce changes in brain activity, including alterations in the connectivity between brain regions. These changes are thought to underlie the psychoactive effects of the compound, which can include alterations in perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been used in a variety of laboratory experiments to investigate its potential applications in the field of neuroscience. One advantage of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it is a synthetic compound, which means that its effects may not accurately reflect the effects of naturally occurring compounds in the brain.
Future Directions
There are many potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of new psychoactive compounds that are structurally similar to 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine but have different pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, particularly in the treatment of mood disorders such as depression and anxiety.
In conclusion, 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is a synthetic compound that has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that it has a high affinity for the 5-HT2A receptor and can induce changes in brain activity that underlie its psychoactive effects. While there are limitations to using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine in laboratory experiments, there are many potential future directions for research on this compound.
Synthesis Methods
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxybenzylpiperazine in the presence of a base such as sodium carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reaction components.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for many psychoactive substances.
properties
Product Name |
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)15-22-10-12-23(13-11-22)21(24)16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
IKYBLTIHXOZPDI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)


![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)